molecular formula C4H2Cl2O3 B1213840 3,4-Dichloro-5-hydroxyfuran-2(5H)-one CAS No. 766-40-5

3,4-Dichloro-5-hydroxyfuran-2(5H)-one

Cat. No. B1213840
CAS RN: 766-40-5
M. Wt: 168.96 g/mol
InChI Key: ZAKLKBFCSHJIRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones, including 3,4-dichloro variants, has been efficiently achieved through sequential halolactonization and hydroxylation reactions. This method involves the treatment of 4-aryl-2,3-allenoic acids with halogenating agents such as I2 or CuX2 (where X can be Br or Cl), leading to moderate to good yields. The structure of the synthesized compounds has been confirmed by X-ray single-crystal diffraction studies (Shengming Ma, Bin Wu, Zhangjie Shi, 2004).

Molecular Structure Analysis

The molecular structure of 3,4-dichloro-5-hydroxyfuran-2(5H)-one derivatives has been established through detailed X-ray crystallography. This analysis reveals the specific spatial arrangement of atoms within the molecule, confirming the presence of the dichloro and hydroxy functional groups in the furanone ring. Such structural details are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions and Properties

3,4-Dichloro-5-hydroxyfuran-2(5H)-one undergoes various chemical reactions due to its reactive sites. It can serve as an electrophile in Friedel-Crafts alkylation reactions, demonstrating its versatility in organic synthesis. For example, its reactivity has been exploited in the synthesis of chiral γ-lactones and γ-lactams via a Ugi 4-center 3-component reaction, showcasing its utility in constructing complex organic molecules with high enantioselectivity (E. Riguet, 2011).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones : An efficient method for synthesizing 4-Halo-5-hydroxyfuran-2(5H)-ones has been developed. This involves sequential halolactonization-hydroxylation reactions of 4-aryl-2,3-allenoic acids using iodine or copper halides, yielding moderate to good yields. The structures of these compounds were confirmed by X-ray single-crystal diffraction studies (Ma, Wu, & Shi, 2004).

  • Friedel-Crafts Alkylation Reaction : 5-Hydroxyfuran-2(5H)-one was used as an electrophile in the Friedel-Crafts alkylation of indoles, catalyzed by a diphenylprolinol silyl ether. This led to the efficient production of indoyl lactones and chiral five-membered lactams (Riguet, 2011).

Biological and Pharmaceutical Applications

  • Anticancer Properties : Derivatives of 3,4-dichloro-5-hydroxyfuran-2(5H)-one demonstrated selective cytotoxicity towards non-small cell lung cancer cell lines. These derivatives were synthesized and modified, showing significant anticancer properties, with certain compounds inducing G2 phase cell cycle arrest and caspase-independent cell death (Byczek-Wyrostek et al., 2018).

  • Use in Synthesis of γ-Hydroxybutenolides : γ-Hydroxybutenolides, a class of compounds that include 5-Hydroxyfuran-2(5H)-ones, are important due to their occurrence in natural products and a broad range of biological activities. These are synthesized using methods like photooxidation of the furan moiety and are used as intermediates in preparing physiologically active compounds (Kim et al., 2009).

Environmental and Safety Concerns

  • Genotoxicity and Environmental Impact : Mucochloric acid, a variant of 3,4-dichloro-5-hydroxyfuran-2(5H)-one, is considered a direct genotoxin and potential carcinogen. Its presence in water and its reactivity have significant toxicological and environmental implications. The compound's different forms in solution, such as the cyclic lactone-lactol and open-chain aldehyde-acid, possess varying levels of reactivity and hence, potential environmental impact (Gómez-Bombarelli et al., 2012).

Miscellaneous Applications

  • Electrochemical Studies : The electrochemical oxidation of aryl- and alkylthio derivatives of mucochloric acid has been explored. These studies provide insights into the reactivity and potential applications of mucochloric acid derivatives in electrochemical processes (Devyatova et al., 2009).

Safety And Hazards


  • Hazard Statements : DHFO is considered harmful if ingested (H302), causes skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).

  • Precautionary Measures : Handle with care, avoid inhalation, and wear appropriate protective equipment.

  • Storage : Store DHFO at 4°C.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate DHFO’s potential as a drug candidate or bioactive compound.

  • Environmental Impact : Assess its environmental fate and toxicity.

  • Synthetic Modifications : Explore derivatization strategies to enhance its properties.


properties

IUPAC Name

3,4-dichloro-2-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2O3/c5-1-2(6)4(8)9-3(1)7/h3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKLKBFCSHJIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=C(C(=O)O1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20273936
Record name Mucochloric acid lactone
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Molecular Weight

168.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-5-hydroxyfuran-2(5H)-one

CAS RN

766-40-5
Record name 3,4-Dichloro-5-hydroxy-2(5H)-furanone
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Record name 3,4-(Dichloro)-5-hydroxy-2(5H)-furanone
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Record name 766-40-5
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Record name Mucochloric acid lactone
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Record name 3,4-dichloro-5-hydroxyfuran-2(5H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
NA Polezhaeva, IV Kalinina, YM Volodina… - Russian journal of …, 2004 - Springer
We previously showed that the results of reactions of 3, 4-dichloro-5-hydroxyfuran-2 (5H)-one (I, mucochloric acid) and some its functional derivatives with phosphorus (III) compounds …
Number of citations: 7 link.springer.com
NA Polezhaeva, YM Volodina, AV Prosvirkin… - Russian journal of …, 2001 - Springer
The reactions of 3,4-dichloro-5-methoxyfuran-2(5H)-one with 1,2-ethylenebis(diphenylphosphine) and 4,5-bis(diphenylphosphinyl)-2-phenylpyridazin-3(2H)-one involve substitution of …
Number of citations: 1 link.springer.com
A Byczek-Wyrostek, R Kitel, K Rumak… - European journal of …, 2018 - Elsevier
A series of 5-alkoxy derivatives of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one (mucochloric acid, MCA) were obtained and subsequently subjected to modification in the C-4 position of 2(5H…
Number of citations: 23 www.sciencedirect.com
R Gómez‐Bombarelli… - Journal of Physical …, 2012 - Wiley Online Library
Among the genotoxic halofuranones formed by chlorination in water are mucochloric acid (MCA, 3,4‐dichloro‐5‐hydroxyfuran‐2(5H)‐one) and mucobromic acid (MBA, 3,4‐dibromo‐5‐…
Number of citations: 3 onlinelibrary.wiley.com
R Gómez-Bombarelli, M González-Pérez, E Calle… - water research, 2011 - Elsevier
One group of disinfection byproducts of increasing interest are the halogenated furanones, which are formed in the chlorination of drinking water. Among these halofuranones is …
Number of citations: 10 www.sciencedirect.com
NF Devyatova, AR Kurbangalieva, VV Yanilkin… - Russian Chemical …, 2009 - Springer
The electrochemical oxidation of aryl- and alkylthio derivatives of mucochloric acid (3,4-dichloro-5-hydroxyfuran-2(5H)-one) in MeCN-Bu 4 NBF 4 (0.1 mol L −1 ) was investigated. It was …
Number of citations: 5 link.springer.com
AH Al-Hakim, AH Haines - Carbohydrate research, 1983 - Elsevier
Interest in L-ascorbic acid (Vitalnin C, I) continues unabated ls. In addition to its importance in nutrition, l~-ascorbie acid has found application in food preservation and" also in non-food …
Number of citations: 1 www.sciencedirect.com
NF Devyatova, LS Kosolapova… - Russian Journal of …, 2008 - Springer
Mucochloric acid reacted with 2-sulfanylethanol in the presence of triethylamine to give 3-chloro-5-hydroxy-4-(2-hydroxyethylsulfanyl)furan-2(5H)-one which underwent acid-catalyzed …
Number of citations: 31 link.springer.com
CA Langley - 2000 - publications.aston.ac.uk
Many important natural products contain the furan-2(5H)-one structure. The structure of this molecule lends itself to manipulation using combinatorial techniques due to the presence of …
Number of citations: 2 publications.aston.ac.uk
LZ Latypova, ES Saigitbatalova, DR Chulakova… - Russian Journal of …, 2014 - Springer
A number of 4- and 5-R-sulfanylfuran-2(5H)-one derivatives were synthesized, and their oxidation with various reagents was studied. The corresponding sulfones were obtained using …
Number of citations: 33 link.springer.com

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